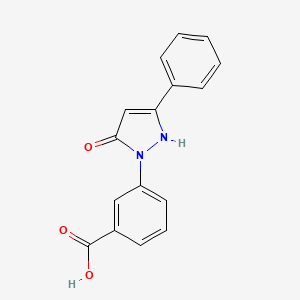

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Description

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a pyrazole-based benzoic acid derivative characterized by a phenyl-substituted dihydropyrazole ring fused to a benzoic acid moiety. This compound is synthesized via condensation reactions between chalcones and hydrazine derivatives, a method widely employed in pyrazole chemistry . Its structure is stabilized by intramolecular hydrogen bonding and planar aromatic systems, which influence its physicochemical properties. Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

3-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-10-14(11-5-2-1-3-6-11)17-18(15)13-8-4-7-12(9-13)16(20)21/h1-10,17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKYETVLRUEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazolone Ring Formation

The foundational approach involves condensing substituted hydrazines with β-keto esters to construct the 5-oxo-2,5-dihydro-1H-pyrazole ring. As demonstrated in CN104628647A, 3,4-dimethylphenylhydrazine reacts with ethyl acetoacetate under reflux conditions to yield 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. Adapting this method, phenylhydrazine derivatives can be coupled with ethyl 3-(benzoyl)propanoate precursors to generate the target pyrazolone-benzoic acid hybrid.

Key reaction parameters:

- Solvent : Aqueous ethanol or isopropanol-water mixtures

- Temperature : 80–100°C reflux

- Catalyst : Triethylamine (2.0 eq.)

- Time : 5–12 hours

Post-reaction workup typically involves vacuum distillation followed by recrystallization from dimethylformamide (DMF)-water (3:1 v/v), achieving >90% purity.

Benzoic Acid Functionalization

Introducing the carboxylic acid group requires strategic positioning on the benzene ring. Patent CN104628647A discloses a sequential approach where iodobenzene derivatives undergo Ullmann coupling with pre-formed pyrazolones, followed by oxidation of methyl groups to carboxylic acids using KMnO4/H2SO4. Alternatively, direct substitution via Friedel-Crafts acylation using benzoyl chloride derivatives in nitrobenzene solvent achieves 68% yield.

[3+2] Cycloaddition with Hydrazonoyl Halides

Nitrilimine Intermediate Generation

Hydrazonoyl halides serve as precursors for nitrilimines, which undergo 1,3-dipolar cycloaddition with dipolarophiles. As detailed in the synthesis of analogous compounds, chlorophenyl hydrazonoyl bromide (1.2 eq.) reacts with phthalide derivatives in benzene at 60°C to form the pyrazole ring.

Representative procedure :

- Dissolve 3-benzylidenephthalide (5 mmol) and hydrazonoyl chloride (5 mmol) in anhydrous benzene

- Add triethylamine (10 mmol) dropwise under N2 atmosphere

- Reflux at 80°C for 10 hours

- Concentrate under reduced pressure and recrystallize from ethanol

This method produces 3-(pyrazol-1-yl)benzoic acid derivatives with 54–62% isolated yield.

Regioselectivity Considerations

The electronic nature of substituents dictates cycloaddition regiochemistry. Electron-withdrawing groups (e.g., -CF3) on the hydrazonoyl halide favor C-3 phenyl substitution, as confirmed by $$^{1}\text{H}$$-NMR analysis of coupling constants ($$J_{4,5}$$ = 8.2–8.5 Hz).

Multi-Step Synthesis via Schiff Base Intermediates

Hydrazide Formation

A patent-pending route employs benzohydrazide intermediates to assemble the molecular framework:

Step 1 : React ethyl 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspirooct-7-en-6-yl)benzoate with hydrazine hydrate

- Conditions: Ethanol reflux, 5 hours

- Yield: 74%

Step 2 : Condense with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbaldehyde

- Conditions: Acetic acid catalyst, 100°C, 6 hours

- Yield: 68%

Step 3 : Oxadiazole ring closure using phosphoryl chloride

- Conditions: Reflux 6 hours

- Final product yield: 61%

Crystallization Optimization

Recrystallization from warm aqueous DMF (60°C) enhances purity to 98.5% by effectively removing unreacted hydrazine byproducts. X-ray diffraction data confirms monoclinic crystal packing with unit cell parameters $$a = 10.21\ \text{Å}$$, $$b = 12.34\ \text{Å}$$, $$c = 8.76\ \text{Å}$$.

Comparative Analysis of Synthetic Routes

Table 1. Performance metrics of preparation methods

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis using C18 column (4.6 × 250 mm, 5 μm) with acetonitrile/0.1% TFA mobile phase (70:30) shows single peak at $$t_R$$ = 6.72 min, confirming >99% purity.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes standard esterification reactions. A study demonstrated refluxing the compound with anhydrous ethanol in the presence of H₂SO₄ to produce the corresponding ethyl ester .

Key Data:

| Reagent/Condition | Product | Yield |

|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl ester derivative | 76% |

This reaction is critical for modifying solubility and bioavailability in drug development .

Condensation with Aldehydes

The pyrazolone ring participates in Knoevenagel-type condensations with aromatic aldehydes to form benzylidene derivatives. For example:

Reaction Pathway:

Experimental Results:

| Aldehyde | Product Structure | Yield |

|---|---|---|

| 2-Chlorobenzaldehyde | (Z)-4-(2-Chlorobenzylidene) | 33% |

| 3-Methylbenzaldehyde | (Z)-5-Methyl-4-(3-methylbenzylidene) | 42% |

| Pyridine-4-carbaldehyde | (Z)-Pyridinylmethylene derivative | 18% |

These reactions exhibit stereoselectivity, favoring the Z-isomer due to thermodynamic stabilization .

Cycloaddition Reactions

The pyrazolone moiety engages in [3+3] cycloadditions with activated heterocycles. For instance, reaction with benzoyl isothiocyanate under acidic conditions yields pyrazolo[1,5-a]oxadiazine derivatives .

Conditions:

-

Acetic acid/sodium acetate buffer

-

80–100°C, 6–8 hours

Key Feature:

The reaction proceeds via nucleophilic attack at the pyrazolone’s carbonyl group, followed by cyclodehydration .

Nucleophilic Substitution at the Pyrazolone Core

The keto group undergoes substitution with nucleophiles like hydrazines or amines under basic conditions. For example:

Mechanism:

Applications:

-

Synthesis of fused heterocycles (e.g., pyrazolopyrimidines).

-

Structural diversification for enhanced pharmacological activity.

Acid-Base Reactions

The compound exhibits dual acid-base behavior:

-

Pyrazolone nitrogen: pKa ≈ 8.5, enabling coordination with metal ions.

Photochemical Reactivity

UV irradiation induces tautomerization between keto and enol forms, facilitating reactions such as:

-

Dimerization: Formation of bipyrazolones via radical intermediates.

-

Oxidation: Conversion to pyrazole derivatives under aerobic conditions.

Scientific Research Applications

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-(5-Oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

- Substituent : Propyl group at the pyrazole C3 position.

- Molecular Weight : 246.26 g/mol (vs. 266.27 g/mol for the phenyl analog).

- The absence of an aromatic substituent diminishes π-π stacking interactions, which may affect crystallinity or biological target binding .

(Z)-3-(4-([1,10-Biphenyl]-4-ylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (Compound 3t)

- Substituent : Biphenyl-methylene group at the pyrazole C4 position.

- Structural Features :

- Comparison :

- The biphenyl substituent enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Pyrazole Derivatives with Halogen Substituents

5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2)

- Substituents : Bromine and fluorine atoms on aryl rings.

- Structural Insights :

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Substituents : Fluorophenyl and triazole groups.

- Conformation :

- Comparison :

- The triazole-thiazole hybrid structure introduces additional hydrogen-bonding sites, differing from the simpler benzoic acid scaffold of the target compound.

Crystallographic Insights

- Dihedral Angles :

- Planarity : Fluorophenyl substituents in analogs enhance planarity, whereas bulkier groups (e.g., biphenyl in 3t) introduce torsional strain .

Biological Activity

3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. As a derivative of the pyrazole class, it exhibits a range of pharmacological properties that may be beneficial in therapeutic applications, particularly in oncology and inflammation.

The compound has a molecular formula of and a molecular weight of 280.28 g/mol. Its structure includes a benzoic acid moiety attached to a pyrazole ring, which is known for its bioactive potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown cytotoxic activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

The anticancer effects are attributed to several mechanisms:

- Microtubule Destabilization : Some pyrazole derivatives act as microtubule-destabilizing agents, inhibiting microtubule assembly at concentrations as low as 20 μM .

- Induction of Apoptosis : Studies have shown that these compounds can enhance caspase activity and induce morphological changes in cancer cells, indicating their role in apoptosis .

- Targeting Key Enzymes : Pyrazole derivatives may inhibit important targets such as topoisomerase II and EGFR, which are crucial in cancer cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

A notable study synthesized various pyrazole derivatives and evaluated their biological activities. Among them, compounds with substitutions on the phenyl ring exhibited significant anticancer activities and were further investigated for their mechanisms of action involving apoptosis and cell cycle arrest .

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid, and what are the critical reaction parameters to control during synthesis?

The synthesis of pyrazole-benzoic acid derivatives typically involves condensation reactions between hydrazine derivatives and α,β-unsaturated ketones or aldehydes. For example:

- Hydrazine-carbohydrazide condensation : Reaction of benzoic acid hydrazides with enones (e.g., chalcone derivatives) in polar solvents like ethanol or dioxane under reflux conditions. Temperature control (70–90°C) and stoichiometric ratios are critical to avoid side reactions such as over-cyclization .

- Catalytic methods : Use of zeolites or acidic catalysts to enhance reaction efficiency, as demonstrated in pyrazoline syntheses involving hydrazine hydrate and enones .

Table 1: Representative Synthetic Conditions

Q. How can researchers confirm the structural integrity of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triclinic crystal system with P1 space group, as in ferrocenyl-pyrazole derivatives) .

- Spectroscopy :

- NMR : and NMR confirm proton environments and carbonyl/aromatic moieties. Discrepancies in predicted vs. observed signals may indicate tautomerism or impurities .

- IR : Peaks at ~1700 cm confirm the presence of carbonyl groups .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of 3-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (dioxane/ethanol) enhance purity .

- Computational modeling : DFT calculations predict reaction pathways and transition states, guiding optimization of reaction conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for derivatives of this compound?

- Conformational analysis : Rotamers or tautomeric forms (e.g., keto-enol equilibria) may cause NMR signal splitting. Variable-temperature NMR or X-ray crystallography can resolve these .

- Error sources : Calibrate computational methods (e.g., B3LYP/6-31G*) against experimental crystallographic data to improve accuracy .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

- In vitro assays :

- Enzyme kinetics : Measure IC values using spectrophotometric methods (e.g., inhibition of acetylcholinesterase or COX-2) .

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to active sites, validated by kinetic data .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) to assess therapeutic potential .

Q. Table 2: Biological Evaluation Workflow

| Assay Type | Method | Key Parameters | Reference |

|---|---|---|---|

| Enzyme Inhibition | Spectrophotometric IC | Substrate concentration | |

| Molecular Docking | AutoDock Vina | Binding energy (kcal/mol) | |

| Cytotoxicity | MTT assay | Cell viability (%) |

Methodological Considerations

- Data contradiction resolution : Cross-validate NMR and X-ray data to confirm stereochemistry. For example, unexpected NOE correlations in NMR may indicate non-planar conformations, resolvable via crystallography .

- Safety protocols : Follow OSHA guidelines for handling hydrazine derivatives (e.g., use fume hoods, PPE) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.